molecular formula C18H15Cl3N2O B2975054 5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-47-4

5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2975054
CAS No.: 318248-47-4
M. Wt: 381.68
InChI Key: ZZGNZIXGYYPMRC-UHFFFAOYSA-N
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Description

5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Chlorination: The final chlorination step can be carried out using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound with a unique pyrazole structure, featuring a chloro substituent and a dichlorobenzyl ether. The molecular formula for this compound is C₁₈H₁₅Cl₃N₂O, indicating the presence of three chlorine atoms, which contribute to its biological activity and potential applications in medicinal chemistry . The pyrazole ring is known for its diverse pharmacological properties, making this compound interesting in drug development.

Potential Applications

The applications of this compound extend into various fields:

  • Medicinal Chemistry Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, making them valuable in drug development.
  • Pharmaceuticals This compound's unique structure and properties make it a candidate for creating new pharmaceutical products.
  • Agriculture The compound may have applications in pest control due to its specific chemical structure.

Reactivity and Synthesis

The reactivity of this compound can be explored through various chemical transformations:

  • The synthesis of this compound typically involves complex organic synthesis techniques, which may include the use of specific catalysts and protective groups to ensure the desired product is obtained with high yield and purity.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
5-Chloro-3-methyl-1H-pyrazoleChloro and methyl groups on the pyrazole ringSimpler structure; lacks additional substituents
2-(5-Chloro-3-methylphenyl)-4-(trifluoromethyl)-pyrazoleContains trifluoromethyl groupEnhanced lipophilicity; potential for different biological activity
N-(3-carbamoylphenyl)-1H-pyrazoleCarbamoyl substituent on phenyl ringFocused on pest control applications

Mechanism of Action

The mechanism of action of 5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-phenyl-1H-pyrazole: Similar structure but lacks the dichlorobenzyl group.

    5-chloro-1-methyl-3-phenyl-1H-pyrazole: Similar structure but lacks the dichlorobenzyl group.

    2,6-dichlorobenzyl pyrazole: Similar structure but lacks the methyl and phenyl groups on the pyrazole ring.

Uniqueness

The uniqueness of 5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5-Chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound with significant potential in medicinal chemistry due to its unique pyrazole structure. This compound, identified by the CAS number 318248-47-4, features a chloro substituent and a dichlorobenzyl ether, contributing to its diverse biological activities. The molecular formula is C₁₈H₁₅Cl₃N₂O, indicating the presence of multiple chlorine atoms, which are known to enhance biological interactions.

Pharmacological Properties

The pyrazole moiety has been recognized for its broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The following table summarizes key biological activities associated with pyrazole derivatives:

Biological Activity Description References
Anti-inflammatoryInhibits pro-inflammatory cytokines such as TNF-α and IL-6.
AntimicrobialEffective against various bacterial strains including MRSA and VRE.
AnticancerExhibits cytotoxic effects on cancer cell lines.
AnalgesicProvides pain relief comparable to standard NSAIDs.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. Compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone, indicating significant potential for treating inflammatory diseases .
  • Antimicrobial Efficacy :
    Research has shown that derivatives of pyrazole exhibit potent activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Specific compounds displayed minimum inhibitory concentrations (MIC) less than 1 μg/mL against resistant strains .
  • Anticancer Properties :
    Studies have highlighted the cytotoxic effects of certain pyrazole derivatives on various cancer cell lines. For example, compounds were found to induce apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins.
  • Disruption of Bacterial Cell Membranes : Some studies suggest that these compounds may disrupt bacterial cell membranes, inhibiting growth and biofilm formation in resistant strains .

Properties

IUPAC Name

5-chloro-4-[(2,6-dichlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2O/c1-23-18(21)14(17(22-23)12-6-3-2-4-7-12)11-24-10-13-15(19)8-5-9-16(13)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGNZIXGYYPMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=C(C=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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